molecular formula C17H16BrNO4 B3061163 3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxybenzamide CAS No. 5840-40-4

3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxybenzamide

Cat. No.: B3061163
CAS No.: 5840-40-4
M. Wt: 378.2 g/mol
InChI Key: WDMTWRZJSHNIQL-UHFFFAOYSA-N
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Description

3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a benzodioxin ring, and an ethoxybenzamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable benzodioxin derivative, followed by the introduction of the ethoxybenzamide group through amide bond formation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction parameters. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can produce derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxybenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism by which 3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxybenzamide exerts its effects depends on its interactions with molecular targets and pathways. The bromine atom and benzodioxin ring may play crucial roles in binding to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxybenzamide is unique due to the presence of the ethoxybenzamide group, which may confer distinct chemical properties and reactivity. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-2-21-14-5-3-11(9-13(14)18)17(20)19-12-4-6-15-16(10-12)23-8-7-22-15/h3-6,9-10H,2,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMTWRZJSHNIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386769
Record name STK004573
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5840-40-4
Record name STK004573
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxybenzamide
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